molecular formula C5H9NO2 B13500386 rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one

rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B13500386
M. Wt: 115.13 g/mol
InChI Key: DONIIIFPIJYUCN-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various scientific fields It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group and a methyl group at specific positions on the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methylpyrrolidine with an appropriate reagent to form the desired pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride
  • rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
  • rac-(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride

Uniqueness

rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3S,5R)-3-hydroxy-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m1/s1

InChI Key

DONIIIFPIJYUCN-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)N1)O

Canonical SMILES

CC1CC(C(=O)N1)O

Origin of Product

United States

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